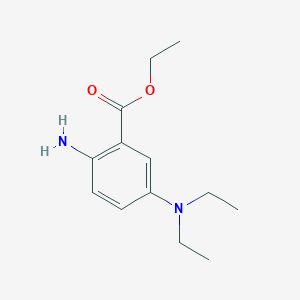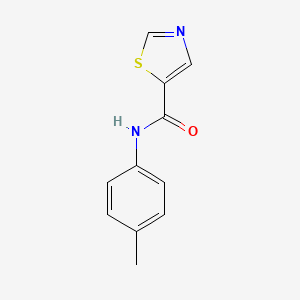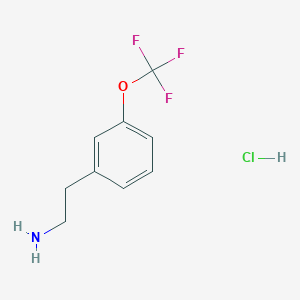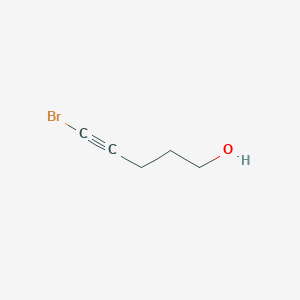
5-Bromopent-4-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromopent-4-YN-1-OL: is an organic compound with the molecular formula C5H7BrO It is a brominated alkyne alcohol, characterized by the presence of a bromine atom attached to a pentynyl chain with a hydroxyl group at one end
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopent-4-YN-1-OL typically involves the bromination of pent-4-yn-1-ol. One common method is the addition of bromine to the triple bond of pent-4-yn-1-ol in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the minimized handling of hazardous reagents. The use of flow reactors also enhances the efficiency of the bromination process by ensuring consistent mixing and temperature control.
化学反応の分析
Types of Reactions: 5-Bromopent-4-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 5-bromopent-4-ynal.
Reduction: Formation of 5-bromopent-4-en-1-ol or 5-bromopentanol.
Substitution: Formation of 5-azidopent-4-yn-1-ol or 5-thiopent-4-yn-1-ol.
科学的研究の応用
Chemistry: 5-Bromopent-4-YN-1-OL is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms. Its ability to undergo nucleophilic substitution makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Its bromine atom can form covalent bonds with active site residues, leading to irreversible inhibition of target enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 5-Bromopent-4-YN-1-OL involves its reactivity with nucleophiles. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions. In biological systems, the compound can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
5-Chloropent-4-YN-1-OL: Similar structure but with a chlorine atom instead of bromine.
5-Iodopent-4-YN-1-OL: Similar structure but with an iodine atom instead of bromine.
Pent-4-YN-1-OL: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 5-Bromopent-4-YN-1-OL is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biological and medicinal research.
特性
IUPAC Name |
5-bromopent-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5-7/h7H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBHKLPMLZCHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CBr)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530114 |
Source


|
| Record name | 5-Bromopent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55501-48-9 |
Source


|
| Record name | 5-Bromopent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid](/img/structure/B13508305.png)
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
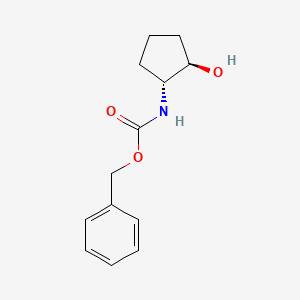
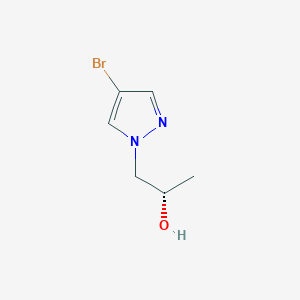
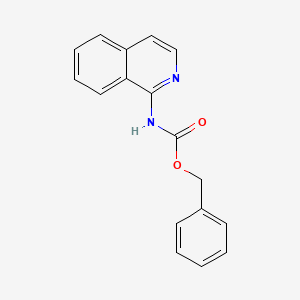
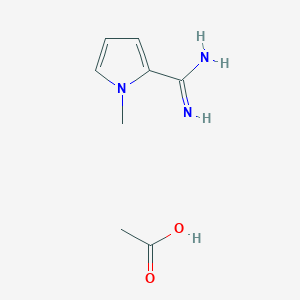

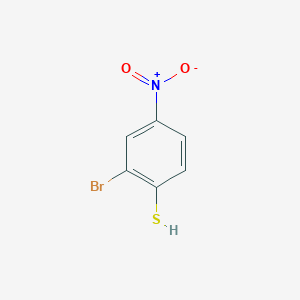
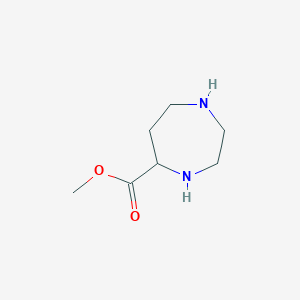
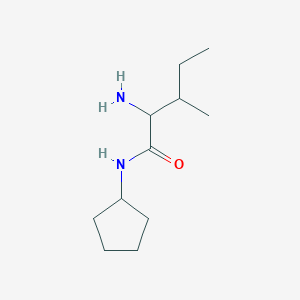
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
